molecular formula C28H48N7O9S2+3 B237770 Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate CAS No. 131013-81-5

Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate

Cat. No. B237770
CAS RN: 131013-81-5
M. Wt: 690.9 g/mol
InChI Key: WPYDLALKWDHDQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate, also known as HPTS, is a fluorescent dye that is widely used in scientific research applications due to its unique properties.

Scientific Research Applications

Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate is commonly used as a fluorescent probe in biological and chemical assays. It has been used to study the binding of proteins, DNA, and RNA, as well as the activity of enzymes. Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate is also used to measure intracellular pH in living cells and to monitor changes in pH during chemical reactions.

Mechanism of Action

Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate is a pH-sensitive dye that emits fluorescence when excited by light. The fluorescence intensity of Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate is dependent on the pH of the environment it is in. At low pH, Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate emits a blue-green fluorescence, while at high pH, it emits a yellow-green fluorescence. This property makes Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate an excellent tool for measuring pH changes in biological and chemical systems.
Biochemical and Physiological Effects:
Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate has been shown to have minimal effects on biological systems at low concentrations. However, at high concentrations, it can interfere with cellular processes and cause toxicity. Therefore, it is important to use Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate at appropriate concentrations and to minimize exposure to biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate is its pH sensitivity, which allows for the measurement of pH changes in real-time. Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate has limitations in terms of its sensitivity and selectivity. It may also interfere with other fluorescent dyes and can be affected by environmental factors such as temperature and ionic strength.

Future Directions

There are several future directions for research on Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate. One area of interest is the development of new fluorescent dyes with improved sensitivity and selectivity for pH measurement. Another area of research is the use of Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate in the development of biosensors for clinical and environmental applications. Additionally, the use of Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate in combination with other fluorescent dyes and imaging techniques may provide new insights into biological and chemical processes.

Synthesis Methods

The synthesis of Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate involves the reaction of 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylic acid with tris(tetramethylammonium) hydroxide. The reaction is carried out in a solvent such as water or methanol, and the product is purified through filtration and recrystallization.

properties

CAS RN

131013-81-5

Product Name

Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate

Molecular Formula

C28H48N7O9S2+3

Molecular Weight

690.9 g/mol

IUPAC Name

5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid;tetramethylazanium

InChI

InChI=1S/C16H12N4O9S2.3C4H12N/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;3*1-5(2,3)4/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);3*1-4H3/q;3*+1

InChI Key

WPYDLALKWDHDQN-UHFFFAOYSA-N

SMILES

C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)O

Canonical SMILES

C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)O

Other CAS RN

131013-81-5

Pictograms

Acute Toxic

Origin of Product

United States

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